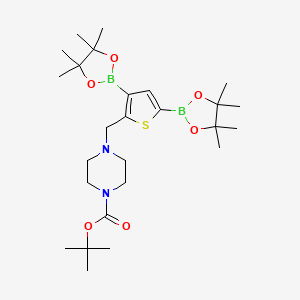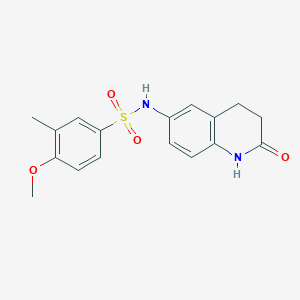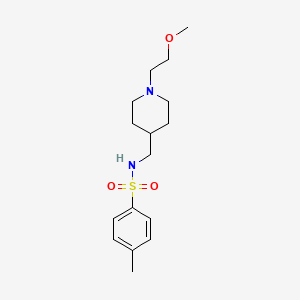![molecular formula C26H29N5O2 B2817081 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890631-93-3](/img/structure/B2817081.png)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 3,4-dimethoxyphenyl group, a dimethyl group, and a 4-phenylpiperazin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the compound’s planarity, while the substituted groups could influence its overall shape and polarity .Chemical Reactions Analysis
As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The presence of the phenyl and piperazine rings could also enable reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar dimethoxyphenyl and phenylpiperazin-1-yl groups could impact its solubility, while the pyrazolo[1,5-a]pyrimidine core could influence its stability and reactivity .Scientific Research Applications
Biological Activities
Pyrazolines and their derivatives, which include the compound , have been found to have various biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxicity Studies
The compound has been used in studies investigating neurotoxic potentials . For example, researchers have studied its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins .
Antioxidant Research
The compound has been found to have moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . Antioxidants play a crucial role in preventing cell damage caused by oxidation, and this compound could be used in further research in this area .
Synthesis of New Compounds
The compound can be used as a building block in the synthesis of new compounds . For example, it has been used in the synthesis of a new pyrazolo-pyridine analogue through intermolecular cyclization .
Anti-Inflammatory Activity
Some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which could potentially include the compound , have been synthesized and tested for anti-inflammatory activity .
Enzyme Inhibition
Some derivatives of the compound have been found to be potent inhibitors of cholinesterase enzymes (AChE and BChE) . This could have potential applications in the treatment of diseases where these enzymes are implicated .
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into its potential applications in various fields, such as medicinal chemistry .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)25(19(2)28-31)20-10-11-22(32-3)23(17-20)33-4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUEOQJKNXOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)

![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)



![3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2817012.png)
![N-[(4-Tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)
![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)

